molecular formula C2Br2N2S B346769 2,5-Dibromo-1,3,4-thiadiazole CAS No. 55981-29-8

2,5-Dibromo-1,3,4-thiadiazole

Cat. No.: B346769
CAS No.: 55981-29-8
M. Wt: 243.91g/mol
InChI Key: MNHUBBRVPVSVCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dibromo-1,3,4-thiadiazole is a heterocyclic compound with the molecular formula C2Br2N2S. It is a derivative of 1,3,4-thiadiazole, where two bromine atoms are substituted at the 2 and 5 positions. This compound is known for its unique chemical properties and has been studied for various applications in organic synthesis, materials science, and medicinal chemistry.

Mechanism of Action

Target of Action

2,5-Dibromo-1,3,4-thiadiazole is a type of electron donor-acceptor (D-A) system . These systems have been extensively researched for use in photovoltaics or as fluorescent sensors . The primary targets of this compound are the electron acceptor groups in these systems .

Mode of Action

The compound interacts with its targets by donating electrons to the acceptor groups . This interaction results in changes to the optoelectronic and photophysical properties of the system . The incorporation of bromine atoms improves the electrical deficiency of bromobenzo-bis-thiadiazoles, increasing their reactivity in aromatic nucleophilic substitution reactions .

Biochemical Pathways

It’s known that the compound plays a role in photoredox catalysis , a process that enables organic transformations. This process is part of the larger biochemical pathway of photosynthesis, where light energy is converted into chemical energy.

Pharmacokinetics

The pharmacokinetic properties of this compound include high gastrointestinal absorption and permeability across the blood-brain barrier . Its skin permeation is low, with a Log Kp of -6.07 cm/s . The compound has a lipophilicity Log Po/w (iLOGP) of 1.58 .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its role as an electron donor. By donating electrons to acceptor groups, the compound can influence the optoelectronic and photophysical properties of the system . This can lead to changes in the system’s fluorescence and photocatalytic activity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity in aromatic nucleophilic substitution reactions is increased by the incorporation of bromine atoms . Additionally, the compound’s action as a photocatalyst is influenced by the presence of light . The compound should be stored under an inert gas (nitrogen or Argon) at 2-8°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Dibromo-1,3,4-thiadiazole can be synthesized through several methods. One common approach involves the bromination of 1,3,4-thiadiazole. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 5 positions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2,5-Dibromo-1,3,4-thiadiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Coupling Reactions: It can participate in cross-coupling reactions like Suzuki, Stille, and Heck reactions to form carbon-carbon bonds.

    Reduction Reactions: The bromine atoms can be reduced to form 1,3,4-thiadiazole derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium thiolate, amines, or alcohols in the presence of a base.

    Cross-Coupling: Palladium catalysts, ligands, and bases such as potassium carbonate or cesium carbonate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of 2,5-disubstituted-1,3,4-thiadiazoles.

    Coupling: Formation of biaryl or heteroaryl compounds.

    Reduction: Formation of 1,3,4-thiadiazole derivatives with hydrogen replacing the bromine atoms.

Scientific Research Applications

2,5-Dibromo-1,3,4-thiadiazole has been extensively studied for its applications in various fields:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Materials Science: Employed in the synthesis of organic semiconductors and light-emitting diodes (LEDs).

    Medicinal Chemistry: Investigated for its potential as an anticancer agent and antimicrobial compound.

    Industry: Utilized in the production of polymers and other advanced materials.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dichloro-1,3,4-thiadiazole
  • 2,5-Diiodo-1,3,4-thiadiazole
  • 4,7-Dibromo-2,1,3-benzothiadiazole

Uniqueness

2,5-Dibromo-1,3,4-thiadiazole is unique due to its specific bromine substitution pattern, which imparts distinct reactivity and properties compared to other halogenated thiadiazoles. Its ability to undergo selective substitution and coupling reactions makes it a valuable intermediate in organic synthesis and materials science.

Properties

IUPAC Name

2,5-dibromo-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2Br2N2S/c3-1-5-6-2(4)7-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNHUBBRVPVSVCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NN=C(S1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2Br2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50389099
Record name 2,5-dibromo-1,3,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50389099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55981-29-8
Record name 2,5-dibromo-1,3,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50389099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Dibromo-1,3,4-thiadiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dibromo-1,3,4-thiadiazole
Reactant of Route 2
Reactant of Route 2
2,5-Dibromo-1,3,4-thiadiazole
Reactant of Route 3
2,5-Dibromo-1,3,4-thiadiazole
Reactant of Route 4
Reactant of Route 4
2,5-Dibromo-1,3,4-thiadiazole
Reactant of Route 5
Reactant of Route 5
2,5-Dibromo-1,3,4-thiadiazole
Reactant of Route 6
2,5-Dibromo-1,3,4-thiadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.